An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a hydroxyl group, and a phenyl moiety, allows for a wide range of chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-amino-3-phenylpropan-2-ol, with a focus on data relevant to researchers and professionals in drug development. While its direct biological activity is not extensively documented in publicly available literature, its role as a precursor to potentially bioactive compounds underscores its importance in medicinal chemistry.
Chemical Structure and Identification
1-Amino-3-phenylpropan-2-ol, a derivative of phenylalanine, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-amino-3-phenylpropan-2-ol. The presence of two stereocenters at the C1 and C2 positions of the propane backbone gives rise to these non-superimposable mirror images.
Chemical Structure:
Caption: General structure of 1-amino-3-phenylpropan-2-ol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-amino-3-phenyl-2-propanol |
| Molecular Formula | C₉H₁₃NO |
| CAS Number | 50411-26-2 |
| Molecular Weight | 151.21 g/mol [1] |
| InChI Code | 1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 |
| InChI Key | JIIXMZQZEAAIJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CN)O |
Physicochemical Properties
The physicochemical properties of 1-amino-3-phenylpropan-2-ol are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | |
| Melting Point | 93-95 °C | For the (R)-(+)-enantiomer.[1] |
| Boiling Point | 293 °C at 760 mmHg | For the related isomer 3-amino-3-phenyl-1-propanol.[2] |
| Solubility | Soluble in water, ethanol, and ether. | For the related isomer DL-Phenylalaninol.[3] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |
Synthesis and Purification
A common synthetic route to amino-phenylpropan-ol derivatives involves the reduction of a corresponding amino ketone.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable phenylpropanone derivative.
Caption: General workflow for the synthesis of 1-amino-3-phenylpropan-2-ol.
Experimental Protocol: Reductive Amination of 1-phenyl-2-propanone
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired stereochemistry.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-2-propanone in a suitable solvent such as methanol.
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Amine Source: Add an amine source, for example, ammonium acetate, to the solution.
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Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN).
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone. Basify the aqueous layer with a base (e.g., NaOH) to a pH of approximately 12.
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Extraction: Extract the basic aqueous layer multiple times with an organic solvent like dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of isopropanol and toluene.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 1-amino-3-phenylpropan-2-ol. The following are representative spectral data for related amino-phenylpropanol compounds.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons, and the amine protons. The exact chemical shifts and coupling constants will depend on the specific isomer and solvent. |
| ¹³C NMR (CDCl₃) | Aromatic carbon signals (~126-138 ppm), a signal for the carbon bearing the hydroxyl group (~71-73 ppm), and signals for the other aliphatic carbons.[4] |
| IR Spectroscopy | Broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations. C-H stretching vibrations from the aromatic and aliphatic groups, and C=C stretching from the phenyl ring. |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for 1-amino-3-phenylpropan-2-ol itself. It is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. For instance, its derivatives are explored for their potential as appetite suppressants and antidepressants.
The broader class of phenylpropanoids, derived from phenylalanine and tyrosine, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are integral to plant defense mechanisms and have been studied for their potential health benefits in humans. However, it is crucial to note that the biological effects of the parent 1-amino-3-phenylpropan-2-ol molecule may not be the same as its more complex derivatives or other members of the phenylpropanoid class.
Further research is required to elucidate the specific pharmacological profile of 1-amino-3-phenylpropan-2-ol and to determine if it interacts with any specific biological pathways.
Safety and Handling
Appropriate safety precautions should be taken when handling 1-amino-3-phenylpropan-2-ol.
Table 4: Safety Information
| Hazard | Description |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or use a fume hood. |
Conclusion
1-Amino-3-phenylpropan-2-ol is a foundational molecule in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. This guide has summarized its key chemical and physical properties, provided an overview of its synthesis, and highlighted the current state of knowledge regarding its biological activity. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the design and synthesis of novel compounds with therapeutic potential. Future investigations into the specific biological effects of this molecule are warranted to fully explore its potential applications.
